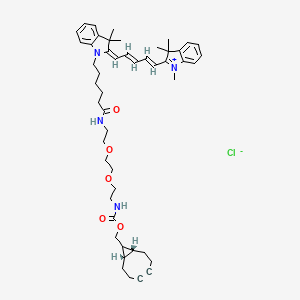
Antitubercular agent-38
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antitubercular agent-38 is a compound used in the treatment of tuberculosis, a disease caused by the bacterium Mycobacterium tuberculosis. This compound is part of a broader class of antitubercular agents that work by inhibiting various biological processes essential for the survival and replication of the bacteria.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antitubercular agent-38 typically involves a multi-step process. One common method includes the reaction of substituted heteroaryl aldehyde with 2-acetyl pyrrole or thiazole in the presence of a base such as sodium hydroxide in ethanol at room temperature . This reaction is followed by the addition of substituted hydrazine hydrates, resulting in the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: Antitubercular agent-38 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Antitubercular agent-38 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on bacterial cell wall synthesis and protein synthesis.
Medicine: Explored as a potential treatment for drug-resistant strains of Mycobacterium tuberculosis.
Industry: Utilized in the development of new antitubercular drugs and formulations.
Mecanismo De Acción
The mechanism of action of antitubercular agent-38 involves inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall . This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death of the bacteria. The compound targets specific enzymes involved in the biosynthesis of mycolic acids, such as enoyl-acyl carrier protein reductase (InhA) .
Comparación Con Compuestos Similares
Isoniazid: Inhibits mycolic acid synthesis by targeting InhA.
Rifampicin: Inhibits bacterial RNA synthesis by binding to RNA polymerase.
Ethambutol: Inhibits arabinosyltransferases involved in cell wall biosynthesis.
Pyrazinamide: Disrupts membrane transport and energy production in mycobacteria.
Uniqueness: Antitubercular agent-38 is unique in its specific targeting of the InhA enzyme, which makes it effective against drug-resistant strains of Mycobacterium tuberculosis. Its ability to inhibit multiple steps in the biosynthesis of mycolic acids provides a broader spectrum of activity compared to other antitubercular agents .
Propiedades
Fórmula molecular |
C22H28F3N5O3S |
|---|---|
Peso molecular |
499.6 g/mol |
Nombre IUPAC |
2-[4-[(4,4-dimethylcyclohexyl)-methylamino]piperazin-1-yl]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one |
InChI |
InChI=1S/C22H28F3N5O3S/c1-21(2)6-4-15(5-7-21)27(3)29-10-8-28(9-11-29)20-26-19(31)16-12-14(22(23,24)25)13-17(30(32)33)18(16)34-20/h12-13,15H,4-11H2,1-3H3 |
Clave InChI |
DCMWXYICNKPHGF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(CC1)N(C)N2CCN(CC2)C3=NC(=O)C4=C(S3)C(=CC(=C4)C(F)(F)F)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


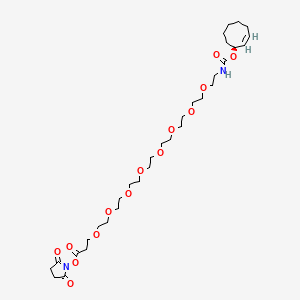

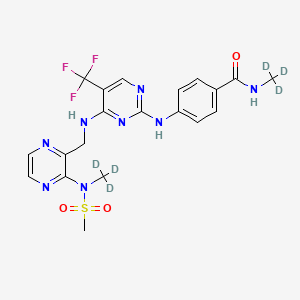
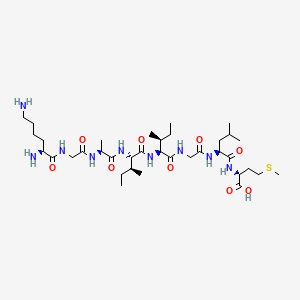
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B12385794.png)

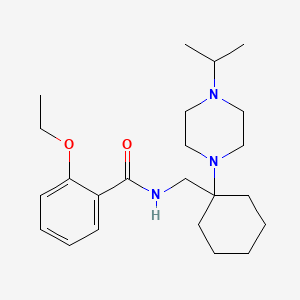
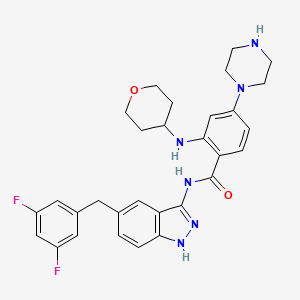
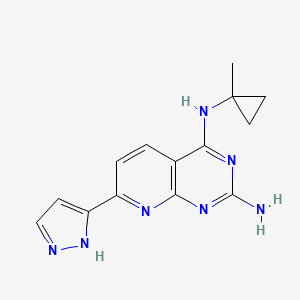
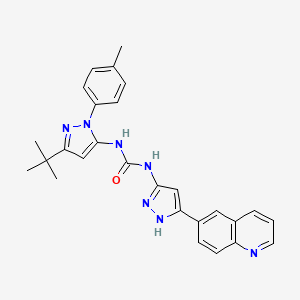
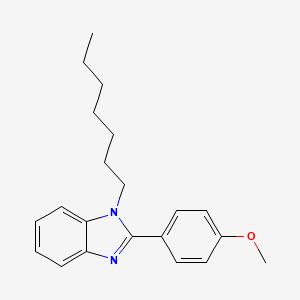

![2-[1-[[1-[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]piperidin-4-yl]methyl]piperidin-4-yl]ethyl 3-butan-2-yl-1-[1-(2-methoxy-2-oxoethyl)-6-oxopyridin-3-yl]-2-oxo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate](/img/structure/B12385837.png)
